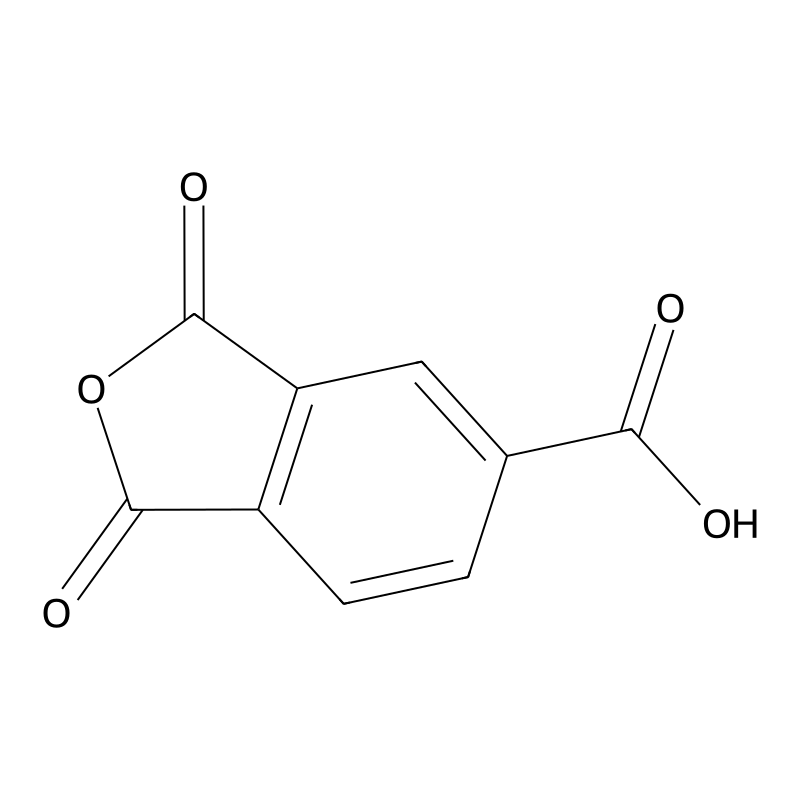

Trimellitic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate

36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C

Solubility in water: reaction

Synonyms

Canonical SMILES

Precursor for Polymer Synthesis:

TMA is a vital building block for the synthesis of various polymers, including:

- Epoxy resins: These versatile resins are widely used in research due to their excellent adhesive properties, chemical resistance, and mechanical strength. TMA reacts with diamines to form the epoxy backbone, enabling researchers to tailor the resin's properties for specific applications. [Source: National Center for Biotechnology Information, ""]

- Polyimides: These high-performance polymers possess outstanding thermal stability, making them ideal for applications in electronics and aerospace research. TMA can be used to create polyimides with specific characteristics by reacting with various diamines and dianhydrides. [Source: ScienceDirect, ""]

Functionalization of Materials:

TMA can be used to introduce functional groups onto various materials, enabling researchers to modify their surface properties and interactions with other molecules. This opens doors for diverse applications such as:

- Biomolecule immobilization: By creating reactive sites on surfaces, TMA facilitates the attachment of biomolecules like enzymes, antibodies, and proteins. This allows researchers to study their interactions with other molecules or develop biosensors for specific analytes. [Source: American Chemical Society, ""]

- Drug delivery systems: TMA can be used to modify drug carriers, enabling controlled release and targeting of drugs to specific sites within the body. This holds significant potential for enhancing the efficacy and safety of drug treatments. [Source: National Institutes of Health, ""]

Trimellitic anhydride is an organic compound with the chemical formula . It is the cyclic anhydride of trimellitic acid and appears as a colorless to white solid. This compound is primarily produced through the air-oxidation of 1,2,4-trimethylbenzene and is notable for its role as a precursor in the manufacture of various polymers, polyesters, agricultural chemicals, and dyes. Annually, several thousand tons of trimellitic anhydride are produced, particularly for use in plasticizers for polyvinyl chloride .

TMA is a respiratory irritant and can cause skin and eye sensitization. Exposure can lead to non-cardiogenic pulmonary edema (fluid buildup in the lungs) and immunological responses []. The National Institute for Occupational Safety and Health (NIOSH) recommends handling TMA with extreme caution due to its potential health risks [].

Trimellitic anhydride is reactive and can hydrolyze slowly in the presence of water to form trimellitic acid. This reaction can become vigorous if local heating occurs. The compound reacts exothermically with water, leading to the release of heat . Additionally, it can react with bases and strong oxidizing agents, which can result in hazardous conditions .

The primary method for synthesizing trimellitic anhydride involves the air-oxidation of 1,2,4-trimethylbenzene. This process typically occurs at elevated temperatures and requires careful control of conditions to ensure optimal yield and purity . Other methods may involve chemical transformations that yield trimellitic anhydride from related compounds.

Trimellitic anhydride has a wide range of applications:

- Plasticizers: It is extensively used in the production of plasticizers for polyvinyl chloride.

- Polymer Production: The compound serves as a building block for various polymers and polyesters.

- Agricultural Chemicals: It is utilized in the formulation of certain agricultural products.

- Dyes: Trimellitic anhydride plays a role in dye manufacturing processes .

Studies indicate that trimellitic anhydride can interact with various biological systems, leading to allergic sensitization and irritation. In particular, its ability to form haptens through protein interactions raises concerns about its potential effects on human health. Research has shown that individuals exposed to trimellitic anhydride may develop respiratory issues or skin reactions over time .

Trimellitic anhydride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Trimellitic Acid | Hydrolyzed form; more soluble in water than its anhydride | |

| Maleic Anhydride | Used in resins; has different reactivity patterns | |

| Phthalic Anhydride | Commonly used in plasticizers; lower toxicity | |

| Succinic Anhydride | Used in food additives; less allergenic potential | |

| 1,2,4-Benzenetricarboxylic Acid Anhydride | Similar structure; used in similar applications |

Trimellitic anhydride's unique properties include its specific reactivity profile and its role as a precursor for specialized polymers. Its ability to cause allergic reactions sets it apart from some similar compounds that may not have the same level of biological activity or toxicity .

The predominant industrial route for trimellitic anhydride production involves the catalytic oxidation of pseudocumene (1,2,4-trimethylbenzene). This process typically employs liquid-phase oxidation systems using various heterogeneous catalysts in combination with specific solvents and operating conditions. Recent advancements have significantly improved the efficiency and selectivity of these oxidation processes.

Catalyst Composition and Performance

The most effective catalyst systems for pseudocumene oxidation incorporate combinations of transition metals and bromine. A particularly successful formulation comprises cobalt, manganese, and zirconium metals along with bromine in specific ratios. This combination has demonstrated remarkable efficiency in converting pseudocumene to trimellitic acid, which subsequently undergoes heat dehydration to form trimellitic anhydride.

Research has shown that the metals and bromine can be used in divided applications to enhance catalytic performance. One optimized approach involves adding a portion (≤55% by weight) of the bromine at the first reaction stage (120-170°C) followed by the remainder at the final stage (190-240°C). This staged addition significantly improves reaction control and product selectivity.

Innovative catalyst developments include zeolite-based materials, with IM-5 zeolite catalysts showing particularly promising results. The IM-5-0.01 catalyst has demonstrated superior pseudocumene conversion efficiency (58%→40% over 60 hours), providing a 10% enhancement compared to the parent IM-5 zeolite. These structured catalysts offer advantages in terms of shape selectivity and stability during extended operation periods.

Table 1: Comparison of Catalyst Systems for Pseudocumene Oxidation

Reaction Mechanism and Kinetics

The oxidation of pseudocumene proceeds through a complex mechanism involving metal-catalyzed activation of molecular oxygen. The transition metal components (Co, Mn, Zr) function as redox catalysts that facilitate oxygen transfer to the aromatic substrate. The bromine component serves as a radical initiator that assists in C-H bond activation at the methyl groups.

A significant challenge in this oxidation process relates to catalyst deactivation. Since two carboxyl groups in trimellitic acid have an ortho-structure to each other, they can form complexes with heavy metals, degrading catalyst activity over time. This phenomenon explains why the yield of trimellitic acid from pseudocumene is typically lower than that achieved with other alkyl aromatic compounds lacking this structural feature.

The trifunctional nature of trimellitic anhydride introduces controlled branching points during polyester-imide synthesis. When reacted with aromatic diamines, the anhydride group first forms amide linkages while the remaining carboxylic acid groups participate in esterification cycles. This sequential reaction mechanism creates ladder-like structures with alternating rigid and flexible segments [2].

Recent work with trifluoromethylated derivatives shows that electron-withdrawing CF₃ groups reduce charge transfer interactions between polymer chains, decreasing crystallinity while maintaining thermal stability. Poly(amide-imide)s synthesized from 5-trifluoromethyl trimellitic anhydride exhibit glass transition temperatures (Tg) exceeding 250°C and coefficients of thermal expansion (CTE) below 26 ppm/°C [2]. The branching efficiency (β) follows the relationship:

$$

\beta = \frac{[COOH]{initial} - [COOH]{remaining}}{[TMA]_{initial} \times 3}

$$

where [TMA] represents trimellitic anhydride concentration. For the CF₃-modified system, β reaches 0.89±0.03 compared to 0.78±0.05 for unmodified analogs, indicating enhanced branching efficiency [2].

Crosslinking Behavior in Epoxy-Anhydride Thermosets

Trimellitic anhydride derivatives act as latent curing agents for epoxy resins through anhydride-epoxy polyaddition. The n-butyl ester derivative (TMNB) demonstrates unique cure kinetics when combined with bisphenol-A diglycidyl ether (DGEBA). Non-isothermal DSC analysis reveals a two-stage curing process:

- Initial ester-epoxy reaction at 75-140°C (Eₐ = 35.79 kJ/mol)

- Post-curing imidization at 160-200°C [3]

The cure kinetics follow the Šesták-Berggren model:

$$

\frac{d\alpha}{dt} = 2.1061 \times 10^4 \exp\left(-\frac{35.79 \times 10^3}{RT}\right) \alpha^{0.5163}(1-\alpha)^{0.366}

$$

where α represents conversion degree. Optimal curing conditions achieve 94% conversion in 6 hours using a stepped temperature profile (75°C/1h → 140°C/3h → 160°C/2h) [3].

| Property | TMNB/E51 System | Conventional Anhydride |

|---|---|---|

| Gel Time (150°C, min) | 42 ± 3 | 28 ± 2 |

| T₅% (N₂, °C) | 312 | 285 |

| Crosslink Density (mol/cm³) | 1.2 × 10⁻³ | 0.9 × 10⁻³ |

Table 1: Comparative properties of trimellitic anhydride-derived epoxy thermosets [3] [5].

Dendrimeric Structure Development Through Tri-Functional Monomer Incorporation

The three reactive sites on trimellitic anhydride enable precise dendritic growth when combined with polyols and diacids. A two-step convergent approach produces dendrimers with trimellitic acid cores:

- Core Formation: Trimellitic anhydride reacts with excess neopentyl glycol (2:3 molar ratio) to form a triol intermediate

- Shell Growth: Esterification with adipic acid generates G1 dendrimer (MW = 2,300 g/mol, PDI = 1.12) [4]

¹H NMR analysis shows dendritic architectures achieve 78% branching efficiency at generation 3, compared to 63% for linear analogs. The compact structure reduces free volume, yielding materials with:

- Intrinsic viscosity (η) = 0.32 dL/g (G3) vs. 0.89 dL/g (linear)

- Solubility parameter (δ) = 23.5 MPa¹/² vs. 21.2 MPa¹/²

- Glass transition temperature (Tg) = 147°C vs. 98°C [4]

Molecular Weight Distribution Control in Polycondensation Reactions

The polycondensation of trimellitic anhydride with glycols follows a step-growth mechanism where reaction time and temperature critically influence molecular weight distribution. For ethylene glycol-based polyester-imides:

$$

\overline{M_n} = \frac{1 + r}{1 + r - 2rp}

$$

where r = stoichiometric imbalance (0.98-1.02), p = conversion. At 240°C under nitrogen, the system reaches p = 0.993 in 4 hours, producing polymers with:

- Number-average molecular weight (Mₙ) = 18,500 g/mol

- Polydispersity index (PDI) = 2.3

- Imide content = 87 mol% [5]

Introducing CF₃ groups alters the reaction kinetics by:

- Reducing diamine nucleophilicity through electron withdrawal

- Increasing monomer solubility in polar aprotic solvents

- Stabilizing intermediate amic acid species

These effects enable PDI narrowing to 1.8-2.1 while maintaining Mₙ > 15,000 g/mol [2] [5].

Molecular Architecture and Cross-linking Mechanisms

Trimellitic anhydride serves as a pivotal cross-linking agent in high-performance coating matrices, leveraging its trifunctional aromatic structure to create thermally stable polymer networks [1] [2]. The compound's unique molecular architecture, featuring both cyclic anhydride and free carboxylic acid functionalities, enables multiple reaction pathways that contribute to enhanced coating performance [3] [4].

The cross-linking process occurs through nucleophilic attack on the anhydride ring by hydroxyl groups in polyester or epoxy systems, forming ester linkages that create branched polymer networks [5] [6]. This mechanism results in coatings with superior thermal stability, chemical resistance, and mechanical properties compared to traditional linear polymer systems [7] [8].

| Property | Performance Characteristics |

|---|---|

| Thermal Stability Range (°C) | 230-250 (F and H grade applications) [9] |

| Glass Transition Temperature Enhancement | High Tg values for improved thermal performance [4] |

| Chemical Resistance | Excellent resistance to acids, alkalis, and solvents [4] |

| UV Resistance | Superior UV stability for outdoor applications [4] |

| Heat Deflection Temperature | Maintains HDT even in hot/wet conditions [6] |

| Adhesion Properties | Enhanced bonding to various substrates [10] |

| Flexibility Enhancement | Improved impact resistance and elongation [2] |

| Corrosion Resistance | Outstanding barrier properties [9] |

Thermally Stable Matrix Formation

The incorporation of trimellitic anhydride into coating formulations significantly enhances the thermal stability of the resulting polymer matrix [9] [2]. Research demonstrates that coatings formulated with trimellitic anhydride-based resins maintain their mechanical and chemical properties at temperatures exceeding 250°C, making them suitable for high-temperature industrial applications [7] [11].

The thermal stability enhancement mechanism involves the formation of aromatic ester linkages that resist thermal degradation [12] [13]. The benzene ring structure of trimellitic anhydride provides inherent thermal stability, while the multiple reactive sites enable the formation of highly cross-linked networks that resist thermal breakdown [14] [8].

Advanced coating systems utilizing trimellitic anhydride demonstrate exceptional performance in automotive applications, where components are subjected to elevated temperatures and aggressive chemical environments [7] [15]. These coatings exhibit minimal color change, excellent gloss retention, and superior durability compared to conventional coating systems [14] [4].

Chemical Resistance Optimization

High-performance coatings incorporating trimellitic anhydride exhibit remarkable chemical resistance due to the formation of densely cross-linked polymer networks [1] [3]. The aromatic backbone provides inherent resistance to chemical attack, while the ester linkages formed during curing create a barrier that prevents penetration of aggressive chemicals [4] [16].

Testing protocols demonstrate that trimellitic anhydride-based coatings resist exposure to concentrated acids, alkalis, and organic solvents without significant degradation [9] [2]. This chemical resistance is particularly valuable in industrial environments where coatings are exposed to harsh chemical conditions, such as chemical processing facilities and marine applications [10] [11].

Composite Material Interface Enhancement Techniques

Surface Functionalization Strategies

Trimellitic anhydride functions as an effective coupling agent for enhancing interfaces between dissimilar materials in composite systems [17] [18]. The compound's ability to react with various functional groups enables the formation of covalent bonds at material interfaces, significantly improving stress transfer efficiency and overall composite performance [19] [20].

| Interface Type | Enhancement Mechanism | Performance Improvement |

|---|---|---|

| Graphene/PET Matrix | Covalent grafting via anhydride groups [17] | 30% increase in Young's modulus [18] |

| Fiber/Polymer Matrix | Chemical coupling through reactive sites [19] | Enhanced stress transfer efficiency [20] |

| Metal/Polymer Interface | Surface functionalization and adhesion [20] | Reduced interface delamination [20] |

| Ceramic/Polymer Matrix | Interfacial bonding enhancement [19] | Improved fracture toughness [19] |

| Carbon Nanotube/Polymer | Surface modification and dispersion [18] | Better electrical conductivity [17] |

Research on polyethylene terephthalate/graphene nanocomposites demonstrates that trimellitic anhydride functionalization improves both mechanical properties and processability [17] [18]. The surface modification creates covalent bonds between the graphene surface and polymer matrix, resulting in enhanced load transfer and improved composite performance [21].

Interfacial Bonding Mechanisms

The interfacial bonding enhancement achieved through trimellitic anhydride modification involves multiple mechanisms that work synergistically to improve composite performance [18] [20]. The primary mechanism involves the reaction of anhydride groups with hydroxyl or amino functionalities present on fiber or filler surfaces, creating strong covalent bonds that prevent interface failure [19] [22].

Advanced composite systems utilizing trimellitic anhydride-modified interfaces demonstrate superior mechanical properties, including increased tensile strength, improved impact resistance, and enhanced fatigue performance [19] [20]. These improvements are attributed to the formation of a mechanically interlocked interface that efficiently transfers stress between the matrix and reinforcement phases [18] [21].

Stress Transfer Optimization

Effective stress transfer at composite interfaces is crucial for achieving optimal mechanical performance in advanced composite materials [20] [22]. Trimellitic anhydride modification enhances stress transfer efficiency by creating a graded interface region that minimizes stress concentrations and prevents premature interface failure [17] [18].

Experimental studies demonstrate that composites with trimellitic anhydride-modified interfaces exhibit improved strain-to-failure characteristics and enhanced toughness compared to unmodified systems [19] [21]. The enhanced stress transfer capability enables the full utilization of reinforcement properties, resulting in composites with superior specific strength and stiffness [18] [20].

Dielectric Property Modulation for Electronic Encapsulants

Dielectric Constant Engineering

Trimellitic anhydride-based electronic encapsulants offer precise control over dielectric properties through molecular design and formulation optimization [6] [23]. The aromatic structure of trimellitic anhydride provides inherently low dielectric constants while maintaining excellent thermal and chemical stability [24] [25].

| Property | Value Range | Application Benefit |

|---|---|---|

| Dielectric Constant | 3.2-4.1 (at 1 MHz) [6] | Low signal loss [24] |

| Dissipation Factor | 0.01-0.03 [23] | Minimal energy dissipation [6] |

| Volume Resistivity (Ω·cm) | 10¹⁴-10¹⁶ [25] | Excellent insulation [23] |

| Dielectric Strength (kV/mm) | 15-25 [6] | High breakdown voltage [24] |

| Temperature Coefficient | Low and stable [23] | Stable performance [25] |

| Frequency Stability | Excellent across broad range [6] | Reliable operation [24] |

| Moisture Absorption (%) | <0.5 [23] | Dimensional stability [6] |

| Thermal Conductivity (W/m·K) | 0.15-0.25 [25] | Efficient heat dissipation [6] |

Thermal Management Properties

Electronic encapsulants formulated with trimellitic anhydride demonstrate exceptional thermal management capabilities, crucial for protecting sensitive electronic components from thermal stress [6] [25]. The compound's high thermal stability and low coefficient of thermal expansion contribute to reliable performance across wide temperature ranges [23] [24].

Advanced formulations incorporating trimellitic anhydride maintain their dielectric properties at elevated temperatures, ensuring consistent electronic performance in high-power applications [6] [26]. The thermal conductivity of these materials can be optimized through the addition of thermally conductive fillers while maintaining excellent electrical insulation properties [23] [25].

Moisture Resistance and Reliability

Moisture resistance is a critical requirement for electronic encapsulants, and trimellitic anhydride-based formulations excel in this regard due to their hydrophobic aromatic structure and dense cross-linked network [6] [23]. The low moisture absorption characteristics prevent dimensional changes and maintain electrical properties in humid environments [24] [25].

Long-term reliability testing demonstrates that trimellitic anhydride encapsulants maintain their performance characteristics after extended exposure to high temperature and humidity conditions [6] [26]. This reliability is essential for electronic applications where component failure can have significant consequences [23] [25].

Melt Processability Improvements for Injection Molding Grades

Rheological Property Optimization

The development of injection molding grades incorporating trimellitic anhydride requires careful optimization of rheological properties to ensure efficient processing while maintaining final part performance [27] [28]. The compound's thermal stability enables processing at elevated temperatures without degradation, providing a wide processing window for injection molding operations [29] [30].

| Parameter | Optimized Value | Processing Advantage |

|---|---|---|

| Processing Temperature Range (°C) | 280-320 [27] | Wide processing window [28] |

| Melt Flow Index (g/10 min) | 15-35 [29] | Good flow characteristics [30] |

| Mold Temperature (°C) | 80-150 [27] | Reduced cycle time [28] |

| Injection Pressure (MPa) | 80-120 [29] | Complete cavity filling [27] |

| Cooling Time (seconds) | 30-60 [28] | Dimensional accuracy [30] |

| Shrinkage Rate (%) | 0.4-0.8 [27] | Predictable part dimensions [29] |

| Melt Viscosity (Pa·s) | 100-500 (at processing temp) [28] | Easy processing [27] |

| Thermal Degradation Onset (°C) | >400 [30] | Thermal stability [28] |

Flow Behavior and Viscosity Control

The melt flow characteristics of trimellitic anhydride-modified polymers can be tailored through molecular weight control and the degree of branching introduced during polymerization [27] [28]. Lower molecular weight grades exhibit improved flow properties for complex part geometries, while higher molecular weight grades provide enhanced mechanical properties [29] [30].

Temperature-dependent viscosity studies demonstrate that trimellitic anhydride-based materials exhibit excellent shear thinning behavior, facilitating injection molding while maintaining good surface finish and dimensional accuracy [28] [31]. The thermal stability of these materials allows for processing at elevated temperatures without significant degradation [27] [30].

Cycle Time Optimization

Injection molding cycle times can be significantly reduced through the optimization of trimellitic anhydride-based formulations [29] [27]. The rapid crystallization kinetics and controlled shrinkage characteristics enable shorter cooling times while maintaining part quality [28] [30].

Advanced formulations demonstrate excellent dimensional stability and minimal warpage, enabling the production of precision parts with tight tolerances [27] [32]. The improved processability results in higher production efficiency and reduced manufacturing costs for high-performance polymer components [29] [28].

Physical Properties of Trimellitic Anhydride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄O₅ [1] |

| Molecular Weight (g/mol) | 192.13 [33] |

| Appearance | White crystalline flakes or powder [34] |

| Melting Point (°C) | 163-168 [35] |

| Boiling Point (°C) | 390-470 (at reduced pressure) [34] |

| Density (g/cm³) | 1.54-1.55 [36] |

| Vapor Pressure (mmHg at 25°C) | 1.52 × 10⁻⁵ [34] |

| Flash Point (°C) | 227 [37] |

| Solubility in Water (mg/L) | 24,400 (with decomposition) [34] |

| Specific Gravity | 1.54 at 20°C [36] |

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

COLOURLESS CRYSTALS OR POWDER.

Colorless solid as crystals or off-white flakes.

Colorless solid.

Color/Form

Colorless solid

XLogP3

Boiling Point

390.0 °C

390 °C

at 1.87kPa: 240-245 °C

464-473°F at 14 mmHg

Flash Point

227 °C o.c.

440.6°F

Vapor Density

Relative vapor density = 6.6 (air =1)

Relative vapor density (air = 1): 6.6

6.6

Density

1.55 at 68°F

Melting Point

162.0 °C

161-163.5 °C

329-336°F

322°F

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Mechanism of Action

Occupational inhalation of trimellitic anhydride (TMA) apparently results in an antibody response with specificity for unique new antigenic determinants which arise from the coupling of TMA with autologous resp tract proteins.

... Sensitization with trimellitic anhydride (TMA) led to decreased lung function parameters during and within 1 hr after challenge as compared to non-sensitized rats. Alveolar macrophages (AM) depletion alleviated the TMA-induced drop in lung function parameters and induced a faster recovery compared to sham-depleted TMA-sensitized rats. It also decreased the levels of serum IgE 24 hr after challenge, but did not affect the sensitization-dependent increase in lung lavage fluid IL-6 and tissue TNF-alpha levels. AM depletion augmented the TMA-induced tissue damage and inflammation 24 hr after challenge.

... In the TNF-alpha knockout TNF-alpha-/- (B6;129S-Tnftm1Gk1) mice, the repetition of the trimellitic anhydride (TMA) challenges enlarged the extent of the late phase of contact hypersensitivity (CHS), but less than those in TNF-alpha+/+ mice. Injection of anti-TNF-alpha antibody into the peritoneal cavity of Balb/c mice significantly decreased the extent of the late phase of CHS. Subcutaneous injection of anti-IgE antibody into Balb/c mice also decreased the extent of the late phase of CHS in dose-dependent manner. Histologically, infiltration of polymorphonuclear leukocytes and eosinophils was more pronounced in repeatedly TMA-challenged TNF-alpha+/+ and Balb/c mice than in the TNF-alpha-/- mice and anti-TNF-alpha or anti-IgE antibodies treated Balb/c mice.

A rat bioassay has been developed to provide an objective approach for the identification and classification of respiratory allergy using trimellitic anhydride (TMA), which is a known respiratory tract irritant and asthmagen. Particular emphasis was placed on the study of route-of-induction-dependent effects and their progression upon inhalation challenge with TMA (approximately 23 mg/cu m for a duration of 30 min), which included analysis of specific and non-specific airway hyperreactivity and pulmonary inflammation initiated and sustained by immunological processes. Refinement of the bioassay focused on procedures to probe changes occurring upon challenge with TMA or methacholine aerosols using physiological, biochemical and immunological procedures. Following challenge with TMA, the rats sensitized to TMA showed marked changes in peak inspiratory and expiratory air flows and respiratory minute volume. In these animals, a sustained pulmonary inflammation occurred, characterized by specific endpoints determined in bronchoalveolar lavage (lactate dehydrogenase, protein, nitrite, eosinophil peroxidase, myeloperoxidase). When compared with the naive controls, lung weights were increased significantly, as were the weights of lung-associated lymph nodes following inhalation induction and auricular lymph nodes following topical induction. The extent of changes observed was equal or more pronounced in animals sensitized epicutaneously (day 0:150 uL vehicle/50% TMA on each flank, day 7; booster administration to the skin of the dorsum of both ears using half the concentration and volume used on day 0) when compared with rats sensitized by 5 x 3 hr/day inhalation exposures (low dose: 25 mg TMA/cu m, high dose: 120 mg TMA/cu m). In summary, the findings support the conclusion that the Brown Norway rat model is suitable for identifying TMA as an agent that causes both an immediate-type change of breathing patterns and a delayed-type sustained pulmonary inflammatory response. However, it remains unresolved whether the marked effects observed in the topically sensitized rats are more related to a route-of-induction or dose-dependent phenomenon.

CD4+ T cells expressing type 2 cytokines have been implicated in the pathogenesis of asthma to high-molecular-weight allergens. Topical exposure of BALB/c strain mice to low-molecular-weight chemical contact and respiratory allergens stimulates type 1 and type 2 cytokine secretion phenotypes, respectively. ... To examine the relative frequencies of cytokine-positive CD4+ and CD8+ T cells and their contributions to these cytokine secretion profiles. ...draining auricular lymph nodes were isolated 13 days after initiation of topical exposure of female BALB/c strain mice to chemical allergen, or to vehicle alone. The frequency of intracellular cytokine (IL-4 and IFN-gamma)-positive CD4+ and CD8+ lymphocytes was enumerated by flow cytometry. The relative contribution of CD4+ and CD8+ cells to cytokine secretion profiles was assessed by negative selection. ... Exposure to allergen resulted in an increased frequency of both IFN-gamma+ CD4+ and CD8+ lymphocytes, although there were no marked differences between trimellitic anhydride (TMA)- and 2,4-dinitrochlorobenzene (DNCB)-activated lymph node cells. Treatment with TMA induced approximately five times as many IL-4+ CD4+ cells as did exposure to DNCB. This pattern of cytokine staining was also observed for a further pair of contact and respiratory allergens; respectively, formalin and fluorescein isothiocyanate. ...These data demonstrate that the divergent immune responses induced in mice by different classes of chemical allergen are independent of changes in the frequency of IFN-gamma+ cells, but are associated with differential frequencies of IL-4-expressing CD4+ T cells.

Vapor Pressure

9.86e-06 mmHg

9.86X10-6 mm Hg at 25 °C (est)

Vapor pressure at 25 °C: negligible

0.000004 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Other CAS

Associated Chemicals

Wikipedia

Biological Half Life

Methods of Manufacturing

Prepared by subliming trimellitic acid above its melting point; ... by heating crude trimellitic acid with V2O5: McKinnis, US 2998431 (1959 to Union Oil of California).

3-Xylene is carbonylated with carbon monoxide in the presence of boron trifluoride and hydrogen fluoride to form 2,4-dimethylbenzaldehyde. 2,4-Dimethylbenzaldehyde is decomplexed from the acids, purified, and oxidized to trimellitic acid. Trimellitic acid is subjected to normal dehydration and purification steps to obtain high quality trimellitic anhydride.

... Liquid-phase catalytic oxidation of 1,2,4-trimethylbenzene (pseudocumene) with air (Amoco method). An alternative process involves oxidation with 7% nitric acid at 170-190 °C and 2MPa, but it is inefficient compared with the air oxidation method.

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Printing ink manufacturing

Textiles, apparel, and leather manufacturing

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-: ACTIVE

Analytic Laboratory Methods

Method: OSHA 98; Procedure: high performance liquid chromatography using ultraviolet detector; Analyte: trimellitic anhydride; Matrix: air; Detection Limit: 0.623 ug/cu m.

Method: NIOSH 5036, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: trimellitic anhydride; Matrix: air; Detection Limit: 2 ug per sample.

Storage Conditions

Interactions

... Before challenge, sensitized animals were pretreated iv with inhibitors of different mediators: pyrilamine (antihistamine: 2 mg/kg, indomethacin (cyclooxygenase inhibitor: 10 mg/kg), OKY-046 (thromboxane synthetase inhibitor: 30 mg/kg), ICI-198,615 (leukotriene receptor antagonist: 10-6 mol/kg), ketanserin (5-HT2 receptor antagonist: 1 mg/kg), or azelastine ("antiallergic agent": 1 mg/kg). Intratracheal instillation of trimellitic anhydride conjugated to guinea pig serum albumin (TMA-GPSA) induced a slowly progressing increase in lung resistance (RL) and produced extravasation of Evans blue dye at all airway levels in sensitized animals. Pyrilamine and azelastine abolished the increase in RL induced by TMA-GPSA until 2.5 min after the challenge. Indomethacin and OKY-046 significantly attenuated the increase in RL 3 min after the challenge. ICI-198,615 and ketanserin did not significantly affect the increase in RL. Extravasation of Evans blue dye induced by TMA-GPSA was decreased by pyrilamine, azelastine and ICI-198,615 in main bronchi and intrapulmonary airways. Indomethacin, OKY-046 and ketanserin did not significantly affect the extravasation of dye into the airway tissue.

... Both IgE and IgG anti-trimellitic anhydride antibodies started to rise between weeks 1 and 3 after immunisation, reached their highest levels 7 weeks after sensitisation with 3% of TMA and then started to decline. Betamethasone and cyclosporin A (CsA) given orally over the time of sensitisation (8 days in total) inhibited the development of specific IgE and IgG anti-TMA antibodies. Betamethasone given 10-17 days after sensitisation attenuated the IgE and IgG antibody responses as well while treatment with CsA after sensitisation had no effect on the production of specific antibodies. Levels of total IgE and IgG were not affected except for a small decrease in total IgE using medium-dose betamethasone after sensitisation.

... Guinea pigs pretreated with cobra venom factor (CVF) had significantly reduced amounts of complement component C3 in the lavage fluid 24 hours after trimellitic anhydride (TMA) conjugated to guinea pig serum albumin challenge. Pretreatment with CVF did not affect the immediate TMA-induced bronchoconstriction nor the TMA-induced microvascular leakage. In animals depleted of the complement system by pretreatment with CVF the TMA-induced increase in mononuclear cells, total white blood cells, red blood cells, and EPO activity in the bronchoalveolar lavage was significantly reduced.

... Exposure to 0.5 mg/cu m trimellitic anhydride produced hemorrhagic foci of the lung and increased antibody levels in rats treated for six hours/day, five days/week for two weeks ... Estrogen treatment reduced the number of lung foci in both male and female rats, while testosterone treatment had no effect.

Dates

Ginkgolide B treatment regulated intestinal flora to improve high-fat diet induced atherosclerosis in ApoE

Zhiyang Lv, Xin Shan, Qingbo Tu, Jie Wang, Jing Chen, Yuwei YangPMID: 33341056 DOI: 10.1016/j.biopha.2020.111100

Abstract

Intestinal flora plays a major role in cardiovascular diseases, like atherosclerosis (AS). Ginkgolide B (GB), a natural substance extracted from Ginkgo biloba L., is recently acknowledged as a potential therapeutic drug of AS. However, the underlying mechanism of GB is not fully clear. Thus, we evaluated whether the antiatherosclerotic effect of GB was related to alterations in gut microbial structure and if so, whether specific bacterial taxa contributed to the beneficial effects of GB. We constructed a high fat diet (HFD)-induced ApoEmice model to explore the antiatherosclerotic effects of GB. The effects of GB on lipid metabolism, hypoglycemia, inflammation and gut barrier integrity were also investigated. Then HFD inventories and high throughput sequencing of the V3-V4 region of the bacterial 16S ribosomal RNA gene were used to characterize how GB modulated gut microbiome composition. We found that HFD-induced dyslipidemia, inflammation, increased atherosclerotic plaque and gut barrier dysfunction were reduced by GB treatment. Moreover, GB treatment obviously inhibited the mRNA level and protein expression of FMO3, and then decreased the concentrations of TMA and TMAO, which was related to changes of gut microbiota in HFD-fed mice. Modulation of gut microbiota, specifically the increased abundance of Bacteroides and decreased abundance of Helicobacter, might contribute to the antiatherosclerotic effects of GB. Our findings first support the therapeutic value of GB on gut microbiota manipulation in treating AS, which still need to further study.

Dae Woon Choi, Sun Young Jung, So-Young Lee, Dong-Hwa Shon, Hee Soon Shin

PMID: 33185498 DOI: 10.1089/jmf.2020.4767

Abstract

Allergic disorders, including atopic dermatitis (AD), are closely linked to the activation of type 2 helper T (Th2) cells. The aim of this study was to investigate the possibility of usingfructus extract (RMFE) for AD treatment in the AD-like mouse model induced by treatment with trimellitic anhydride (TMA). Oral treatment of RMFE reduced the increase in ear thickness and suppressed inflammatory cytokine expression (interleukin [IL]-1

and tumor necrosis factor [TNF]-

) and Th2-associated immune responses (immunoglobulin [Ig] E and IL-4) in mouse ears. Furthermore, messenger RNA (mRNA) expression levels such as IL-4, IL-5, and IL-13, in draining lymph nodes were decreased by RMFE. Furthermore, we found that RMFE increased the level of heme oxygenase-1 (HO-1) through ERK and p38 pathways, reducing IL-2 production and CD4

T cell proliferation, and inhibited STAT6 phosphorylation. Therefore, this study suggested that RMFE could be an effective treatment of AD induced by Th2-mediated immune responses by suppressing proliferation of CD4

T cells via increased HO-1.

Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs

Debajyoti Ghosh, Jonathan A BernsteinPMID: 32594360 DOI: 10.1007/s12016-020-08801-w

Abstract

Acid anhydrides are used by chemical industries as plasticizers. Trimellitic acid (TMA) is an acid anhydride widely utilized in factories to produce paints, varnishes, and plastics. In addition to causing direct irritant effects, TMA can augment antibody responses in exposed factory workers leading to occupational asthma. Therefore, industries producing TMA have implemented occupational immunosurveillance programs (OISPs) to ensure early diagnosis and medical management, involving exposure reduction/ complete removal of sensitized workers from exposure areas. Multiple animal models (mice strains, rat stains, guinea pig, swine) with different exposure patterns (dermal, nasal, vapor inhalation exposures for different time frames) have been described to elucidate the pathophysiology of TMA exposure. In TMA factories, in spite of implementing advanced environmental controls and personal protective measures to limit exposure, workers become TMA-sensitized. Animal models revealed sIgG, sIgE, sIgA, and sIgM along with pulmonary lesions, cellular infiltrates, alveolar hemorrhage, and pneumonitis associated with TMA exposure. Molecular studies showed involvement of specific functional gene clusters related to cytokine and chemokine responses, lung remodeling, and arginase function. However, thus far, there is no evidence supporting fetotoxic or carcinogenic effects of TMA. OISP data showed IgG and IgE responses in exposed factory workers. Interestingly, timelines for detectable sIgG response, in conjunction with its magnitude, have been shown to be a predictor for future sIgE response. OISPs have been very successful so far at creating a healthy and safe working environment for TMA-exposed factory workers. Graphical Abstract Trimellitic Acid (TMA), used to produce paints, varnishes and plastics, can cause irritant-mediated and immune-mediated occupational health problems. NCBI pubmed search indicated that multiple animal models (different animal types, with chronic vs. acute exposure type, using TMA dust/suspension applied via dermal or other routes) have been used by investigators to elucidate the pathobiology of TMA-exposure. Several outcomes have been measured including humoral, lung/ airway, lymph nodes and dermal/ ear thickening responses. Studies on human subjects have been conducted mostly as parts of Occupational immunosurveillance programs (OISPs) implemented to identify TMA-sensitized workers (using ImmunoCAP and Skin prick testing), monitoring them longitudinally and their medical management including exposure reduction/ complete removal of sensitized workers from exposure areas. Clinical management also includes identification of irritant-induced and/ or immune-mediated outcomes of TMA occupational exposure. Collectively, these studies have led to important insights into the pathomechanism of TMA-exposure and have been very successful at creating a safe working environment for TMA-exposed factory workers.Safety Assessment of Trimellitic Anhydride Copolymers as Used in Cosmetics

Monice M Fiume, Wilma F Bergfeld, Donald V Belsito, Ronald A Hill, Curtis D Klaassen, Daniel C Liebler, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, Lillian J Gill, Bart HeldrethPMID: 33203270 DOI: 10.1177/1091581820958690

Abstract

The Expert Panel for Cosmetic Ingredient Safety (Panel) assessed the safety of 6 trimellitic anhydride copolymers as used in cosmetics. These ingredients are related as copolymers in that they all share trimellitic anhydride (ie, 1,2,4-benzenetricarboxylic acid anhydride) as a monomer, are reported to function as film formers in cosmetics, and are reported to be primarily used in nail products. Very limited safety data were available or submitted. The Panel concluded that Adipic Acid/Neopentyl Glycol/Trimellitic Anhydride Copolymer and Phthalic Anhydride/Trimellitic Anhydride/Glycols Copolymer are safe in nail product formulations in the present practices of use and concentration, but the data are insufficient to make a determination of safety on the use of these 2 ingredients in all other types of cosmetic formulations. The Panel also concluded that the available data are insufficient to make a determination that the remaining trimellitic anhydride copolymers are safe for use in cosmetic formulations.Synthesis and characterization of novel trimellitic anhydride isothiocyanate-cross linked chitosan hydrogels modified with multi-walled carbon nanotubes for enhancement of antimicrobial activity

Nadia A Mohamed, Nouf F Al-Harby, Mawaheb S AlmarshedPMID: 30930265 DOI: 10.1016/j.ijbiomac.2019.03.195

Abstract

Novel trimellitic anhydride isothiocyanate was successfully synthesized and utilized in various concentrations to obtain four novel cross linked chitosan hydrogels H-H

. Three multi-walled carbon nanotube (MWCNT) biocomposites based on H

were also prepared. Their structures were proven by elemental analysis, FTIR, XRD, SEM and TEM. They were found to be pH- and temperature-responsive materials. Their swell abilities appreciably depend on their cross linking moiety contents and MWCNTs concentration. They are more potent against Bacillis subtilis, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Geotrichum candidum, Candida albicans, Aspergillus fumigatus, and Syncephalastrum racemosum than chitosan as judged by their greater inhibition zone diameters and their lower minimum inhibitory concentration (MIC) values. Their antimicrobial activities increased with increasing their cross linking moiety contents. They showed a better potency against Gram-positive than Gram-negative bacteria. The hydrogel H

and H

/MWCNT composites have comparable or even higher activities than the reference bactericides or fungicides against some of tested microbes. Thus, combination between chitosan and the functionalized groups of the incorporated cross linker as well as MWCNTs in one system has efficiently improved the chitosan features. It is a good way for attaining adequate systems as antimicrobial agents that can be taken as promising candidates in biomedical fields.

An in vitro coculture system for the detection of sensitization following aerosol exposure

Aline Chary, Tommaso Serchi, Elisa Moschini, Jennifer Hennen, Sebastien Cambier, Janine Ezendam, Brunhilde Blömeke, Arno C GutlebPMID: 30791047 DOI: 10.14573/altex.1901241

Abstract

The aim of the study was to develop an in vitro model that mimics the alveolar-capillary barrier and that allows assessment of the respiratory sensitizing potential of respiratory sensitizers. The 3D in vitro model cultured at the air liquid interface consists of alveolar type II epithelial cells (A549), endothelial cells (EA.hy926), macrophage-like cells (PMA-differentiated THP-1) and dendritic-like cells (non-differentiated THP-1). This alveolar model was exposed apically to nebulized chemical respiratory sensitizers (Phthalic Anhydride (PA) and TriMellitic Anhydride (TMA)) or irritants (Methyl Salicylate (MeSa) and Acrolein (Acr)) at concentrations inducing at maximum 25% of cytotoxicity. The exposure to respiratory sensitizers induced dendritic cells activation and a specific cytokine release pattern, while the irritants did not. In addition, the cell surface marker OX40L was determined for dendritic like cells activation to identify high molecular weight allergens. With this in vitro model we can postulate a set of promising markers based on the studied compounds that allow the discrimination of chemical respiratory sensitizers from irritants.Effect of prenatal exposure to combined immunosuppressive agrochemicals in a mouse model of allergic airway inflammation

Risako Tajiki-Nishino, Yuko Watanabe, Tomoki FukuyamaPMID: 30773519 DOI: 10.1292/jvms.18-0641

Abstract

The aim of this study is to identify the combined effect of multiple chemicals to the development of allergy. In this study, the effect of prenatal exposure to an organochlorine agent methoxychlor (MXC) and/or an organophosphate agent parathion (PARA) on trimellitic anhydride-induced allergic airway inflammation was examined in mice. Eosinophil infiltration in the bronchoalveolar lavage fluid (BALF) was significantly enhanced by MXC + PARA exposure compared to that of the control, MXC, and PARA groups. In the hilar lymph node, only slight increases in B-cell infiltration, as well as IL-6 and IL-9 secretions were observed in MXC + PARA group, and no effect was observed in the individual treatment groups. Our findings imply that prenatal exposure to some combinations of multiple chemicals may exacerbate the allergic inflammatory responses including eosinophils and cytokine production.Anti-Inflammatory Effects of Cold Thermal Therapy on Allergic Skin Inflammation Induced by Trimellitic Anhydride in BALB/c Mice

Chun Hua Piao, Minjoo Kim, Thi Tho Bui, Eunjin Hyeon, Yanjing Fan, Chang Ho Song, Hwan-Jeong Jeong, Ok Hee ChaiPMID: 30833826 DOI: 10.1155/2019/1936769

Abstract

Cold and hot thermal therapies are widely used as a traditional therapy in many cultures and are often prescribed in the treatment of various musculoskeletal and neurological conditions which present themselves to primary care physicians. However, there are no reports that investigated either the effects of cold and hot thermal therapies on the skin inflammation of trimellitic anhydride- (TMA-) induced dermatitis-like contact hypersensitivity (CHS) mouse model, or the mechanism of thermal therapy on allergic skin inflammation. Therefore, in this study, to reveal the anti-inflammatory effect of thermal therapy and its mechanism on TMA-induced CHS, we analyzed ear-swelling response (ear edema), vascular permeability, serum IgE levels, histological examination, and histamine and Th2 cytokine levels. Cold thermal therapy reduced the ear-swelling response, the vascular permeability, the serum IgE levels, and the infiltration of eosinophils and mast cells as well as the mast cell degranulation. To determine the mechanism by which cold thermal therapy inhibits allergic skin inflammation, detailed studies were carried out revealing that cold thermal therapy suppressed IL-4 and IL-5 secretion and mast cell activation. These results indicated that cold thermal therapy cures skin inflammation of TMA-induced CHS by decreasing Th2 cytokine release, especially IL-4 and IL-5, and mast cell activation. These data suggest that new insight into the mechanism of robust therapeutic effects of cold thermal therapy against allergic dermatitis, and cold thermal therapy may prove to be a useful therapeutic modality on allergic inflammatory diseases as traditional use as well as Th2- or mast cell-mediated allergic responses.Alleviation of Atopic Dermatitis Lesions by a Benzylideneacetophenone Derivative via the MAPK Signaling Pathway

Bongjun Sur, Seungmin Kang, Mijin Kim, Seikwan OhPMID: 30729380 DOI: 10.1007/s10753-019-00971-w

Abstract

This experiment was conducted to investigate the effects of a benzylideneacetophenone derivative ((2E)-3-(4-hydroxy-3-methoxyphenyl)phenylpro-2-en-l-one (JC3)) on trimellitic anhydride (TMA)-induced atopic dermatitis (AD)-like symptoms in mice. To induce AD, the dorsal skins of mice were treated with 5% TMA on day 0 and both ears were treated with 5% TMA on day 5 and with 2% TMA from day 6 to day 14. JC3 (1, 5, 10 mg/kg, i.p.) was treated once daily from day 9 to day 14 before TMA treatment. Histological analysis was performed and auricular lymph node weights, ear thicknesses, skin water contents, scratching behaviors, and serum immunoglobulin (IgE) and IFN-γ, and interleukin-4 (IL-4) levels in serum and ear tissues were determined. In addition, the anti-AD activity of JC3 was investigated on phorbol 12-myristate 13-acetate (PMA)-stimulated human mast cells (HMC-1 cells) derived from patients. Levels of TNF-α, IL-4, and mitogen-activated protein kinase (MAPK) were investigated after treating cultured cells with JC3. Treating mice with JC3 (10 mg/kg) significantly decreased ear thicknesses, lymph node weights, skin scores, skin water contents, scratching behavior, and IFN-γ, IL-4 cytokine levels, and serum IgE levels. Moreover, treatment with JC3 (10 mg/kg) significantly decreased serum and ear tissues levels of IFN-γ and IL-4 in AD mice. Furthermore, treatment with JC3 at 10 μg/ml reduced TNF-α and IL-4 levels and decreased MAPK phosphorylation in the HMC-1 cells. The results of this study provide a molecular basis for developing new therapeutics for the treatment of various inflammatory diseases, such as, eczema, asthma, and AD.Piperine Ameliorates Trimellitic Anhydride-Induced Atopic Dermatitis-Like Symptoms by Suppressing Th2-Mediated Immune Responses via Inhibition of STAT6 Phosphorylation

Dae Woon Choi, Sun Young Jung, Dong-Hwa Shon, Hee Soon ShinPMID: 32392825 DOI: 10.3390/molecules25092186

Abstract

Atopic dermatitis (AD) is a common inflammatory skin disease predominately related to Type 2 helper T (Th2) immune responses. In this study, we investigated whether piperine is able to improve AD symptoms using a trimellitic anhydride (TMA)-induced AD-like mouse model. Topical treatment with piperine reduced ear swelling (ear thickness and epidermal thickness) induced by TMA exposure. Furthermore, piperine inhibited pro-inflammatory cytokines such as TNF-α and IL-1β in mouse ears, compared with the TMA-induced AD group. In measuring allergic immune responses in draining lymph nodes (dLNs), we found that IL-4 secretion, GATA3 mRNA level, and STAT6 phosphorylation were suppressed by piperine treatment. In an ex vivo study, piperine also inhibited the phosphorylation of STAT6 on the CD4T cells isolated from splenocytes of BALB/c mice, and piperine suppressed IL-4-induced CCL26 mRNA expression and STAT6 phosphorylation in human keratinocytes resulting in the inhibition of infiltration of CCR3

cells into inflammatory lesions. These results demonstrate that piperine could ameliorate AD symptoms through suppression of Th2-mediated immune responses, including the STAT6/GATA3/IL-4 signaling pathway. Therefore, we suggest that piperine is an excellent candidate as an inhibitor of STAT6 and may help to improve AD symptoms.